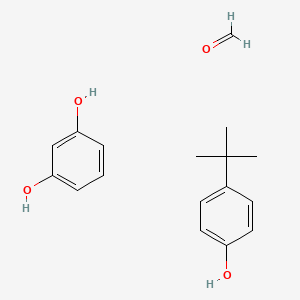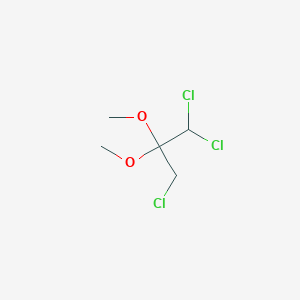
1,1,3-Trichloro-2,2-dimethoxypropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Trichloro-2,2-dimethoxypropane: is an organic compound with the molecular formula C5H9Cl3O2. It is a chlorinated derivative of dimethoxypropane and is used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: 1,1,3-Trichloro-2,2-dimethoxypropane can be synthesized through the chlorination of 2,2-dimethoxypropane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The crude product is then purified through distillation and other separation techniques to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions: 1,1,3-Trichloro-2,2-dimethoxypropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl groups, amines, or thiols.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.
Reduction Reactions: Products include partially or fully dechlorinated compounds.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
科学研究应用
1,1,3-Trichloro-2,2-dimethoxypropane has several applications in scientific research:
Biology: The compound is used in studies involving chlorinated organic compounds and their effects on biological systems.
Medicine: Research is conducted to explore its potential use in the development of pharmaceuticals and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1,1,3-trichloro-2,2-dimethoxypropane involves its reactivity with various nucleophiles and electrophiles. The trichloromethyl group is highly reactive and can undergo nucleophilic substitution reactions. The compound can also form intermediates such as carbocations or radicals, which participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.
相似化合物的比较
1,3-Dichloro-2,2-dimethoxypropane: This compound has two chlorine atoms instead of three and exhibits different reactivity and applications.
1,1,1-Trichloro-2,2-dimethoxypropane: This is a structural isomer with different chlorine atom positions, leading to variations in chemical behavior.
2,2-Dimethoxypropane: The non-chlorinated parent compound used as a starting material for the synthesis of chlorinated derivatives.
Uniqueness: 1,1,3-Trichloro-2,2-dimethoxypropane is unique due to its specific chlorination pattern, which imparts distinct reactivity and properties. Its ability to undergo selective substitution and reduction reactions makes it valuable in various chemical processes.
属性
CAS 编号 |
57858-33-0 |
|---|---|
分子式 |
C5H9Cl3O2 |
分子量 |
207.48 g/mol |
IUPAC 名称 |
1,1,3-trichloro-2,2-dimethoxypropane |
InChI |
InChI=1S/C5H9Cl3O2/c1-9-5(3-6,10-2)4(7)8/h4H,3H2,1-2H3 |
InChI 键 |
XKXMAJOVTLUKHL-UHFFFAOYSA-N |
规范 SMILES |
COC(CCl)(C(Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B14603447.png)
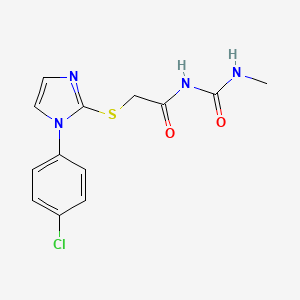
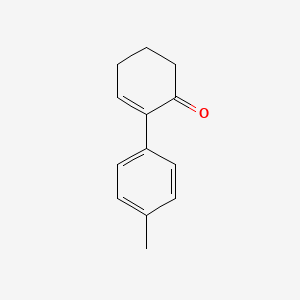
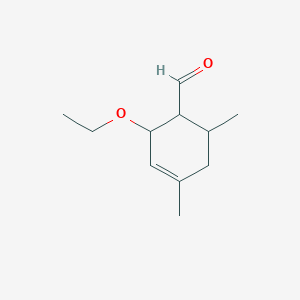
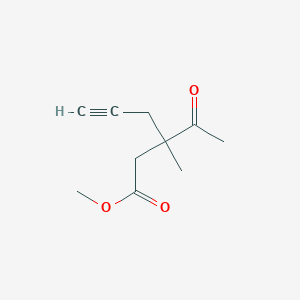
![N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603479.png)
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)
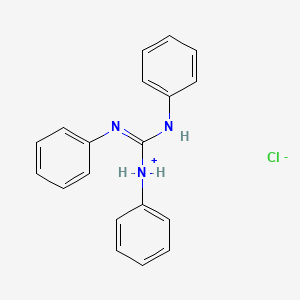

![3-[({4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14603517.png)

